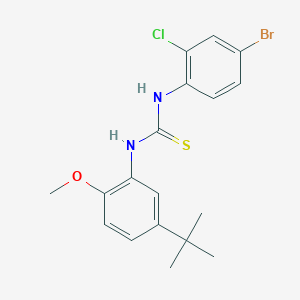![molecular formula C20H21ClN2O4 B4118079 methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate
Descripción general
Descripción
Methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, also known as MCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells. methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of several enzymes, including topoisomerase II and proteasome, which are involved in DNA replication and protein degradation, respectively. Additionally, methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anti-cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate in lab experiments include its potent anti-cancer activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate in lab experiments include the complex synthesis method, the need for specialized equipment and expertise, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for the study of methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, including the development of novel anti-cancer drugs based on methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, the investigation of methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate's mechanism of action in greater detail, and the exploration of methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate's potential applications in other fields, such as chemical biology and drug discovery. Additionally, the synthesis method for methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate could be optimized to improve yield and reduce cost, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. In drug discovery, methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been used as a lead compound for the development of novel anti-cancer drugs. In chemical biology, methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been used as a tool to study protein-protein interactions and protein-ligand interactions.
Propiedades
IUPAC Name |
methyl 2-chloro-5-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-20(25)17-12-16(6-7-18(17)21)22-19(24)15-4-2-14(3-5-15)13-23-8-10-27-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAORSNLBDZKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4117997.png)
![3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117998.png)
![N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118006.png)
![N,N'-{[4-(4-morpholinyl)-1,3-phenylene]bis[imino(thioxomethylene)]}bis(2-methoxybenzamide)](/img/structure/B4118015.png)


![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4118027.png)
![N-1,3-benzodioxol-5-yl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4118030.png)

![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
